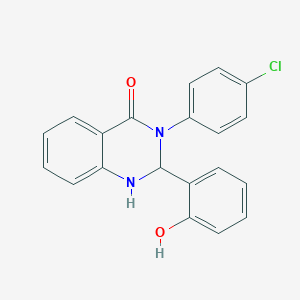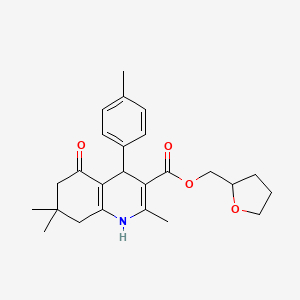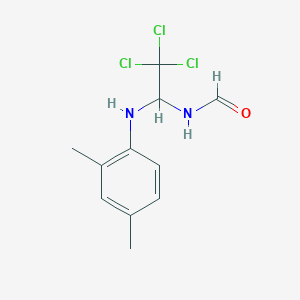
3-(4-Chlorophenyl)-2-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves the condensation of 2-aminobenzophenone with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-2-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-2-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Hydroxyphenyl)-3-phenylquinazolin-4-one
- 3-(4-Methylphenyl)-2-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one
- 3-(4-Bromophenyl)-2-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one
Uniqueness
3-(4-Chlorophenyl)-2-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-(2-hydroxyphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2/c21-13-9-11-14(12-10-13)23-19(16-6-2-4-8-18(16)24)22-17-7-3-1-5-15(17)20(23)25/h1-12,19,22,24H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRJCPKFYWWKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene](/img/structure/B4965949.png)
![Methyl 4-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4965965.png)
![[5-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4965973.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B4965976.png)
![methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate](/img/structure/B4965982.png)
![(5-{3-methoxy-4-[(methylsulfonyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4965990.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4965992.png)

![4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4966002.png)
![4-HYDROXY-3,3-DIMETHYL-2-(4-METHYLPHENYL)-6-OXO-1,4-DIAZASPIRO[4.5]DEC-1-EN-1-IUM-1-OLATE](/img/structure/B4966005.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4966012.png)


![1,2,2-trimethyl-3-{[(2-phenylethyl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B4966035.png)
